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molecular formula C16H18N6O3 B8493173 2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide

2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide

Cat. No. B8493173
M. Wt: 342.35 g/mol
InChI Key: OPBUCCBRDQNRAB-UHFFFAOYSA-N
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Patent
US04788196

Procedure details

A mixture of the product of (i) above (7.76 g), 4-fluoronitrobenzene (5.50 g) and sodium carbonate (4.50 g) in N,N-dimethylformamide (40 ml) was heated at 100° C. with stirring for 4 hours. The mixture was evaporated to about half volume and filtered. The residue was washed with ethanol followed by warm water and then dried to give the title compound (9.41 g), m.p. 230°-232° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([C:13]([NH:15][NH2:16])=[O:14])[CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([N:4]2[CH2:5][CH2:6][N:1]([C:7]3[CH:12]=[CH:11][N:10]=[C:9]([C:13]([NH:15][NH2:16])=[O:14])[CH:8]=3)[CH2:2][CH2:3]2)=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC(=NC=C1)C(=O)NN
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to about half volume
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with ethanol
TEMPERATURE
Type
TEMPERATURE
Details
by warm water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C1=CC(=NC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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